Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester
Overview
Description
“Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is a complex organic compound. It appears to be related to the family of esters, which are organic compounds derived from carboxylic acids12. However, there is limited information available specifically about this compound.
Synthesis Analysis
The synthesis of similar compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach1. Another method involves the oxidation of benzyl ethers3. However, the exact synthesis process for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature4567.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction8. However, the specific chemical reactions involving “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and stability. However, the specific physical and chemical properties of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature47.Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. However, the specific safety and hazard information for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature9.
Future Directions
The future directions for research on a compound often depend on its potential applications. However, the specific future directions for research on “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature10.
properties
IUPAC Name |
1-(4-chlorophenyl)but-3-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRDKMQPMDEFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434911 | |
Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester | |
CAS RN |
106730-46-5 | |
Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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